Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate is a chiral isoxazolidine derivative characterized by its five-membered heterocyclic structure containing nitrogen and oxygen atoms. The molecular formula of this compound is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol. It is recognized for its specific stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The compound features a methyl ester functional group, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry.
Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate can undergo various chemical transformations:
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Oxidation | m-chloroperbenzoic acid, hydrogen peroxide | Oxazolidinones |
| Reduction | Lithium aluminum hydride, sodium borohydride | Amines |
| Substitution | Alkyl halides, acyl chlorides | Various substituted isoxazolidines |
The biological activity of methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate is significant in medicinal chemistry. It serves as a building block for synthesizing pharmaceutical compounds and has been studied for its potential as an enzyme inhibitor or a receptor agonist/antagonist. Its unique stereochemistry may influence its interaction with biological targets, making it a subject of interest in drug development and biochemical assays.
The synthesis of methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate typically involves cycloaddition reactions between nitrile oxides and alkenes. The reaction conditions usually include solvents like dichloromethane or toluene at room temperature or slightly elevated temperatures. The choice of starting materials and reaction conditions is crucial for controlling the stereochemistry of the product.
Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate has multiple applications:
Research into the interactions of methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate with various biological targets has revealed its potential as an enzyme inhibitor. The structure–activity relationship studies indicate that modifications to the compound can significantly affect its binding affinity and selectivity towards specific enzymes or receptors. This makes it a valuable compound in drug discovery efforts aimed at developing new therapeutic agents.
Several compounds share structural similarities with methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate:
Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate stands out due to its specific stereochemistry and functional groups that confer unique reactivity patterns and biological activities compared to other related compounds. Its role as a chiral building block enhances its utility in asymmetric synthesis and drug development.
The systematic IUPAC name for this compound is (3R,5S)-5-(methoxycarbonyl)-2-methyl-3-phenyl-1,2-oxazolidine, reflecting its stereochemical configuration and functional groups. The molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol. The structure features a 1,2-oxazolidine ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—substituted with a methyl group at position 2, a phenyl group at position 3, and a methoxycarbonyl group at position 5 (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 87190-47-4 | |
| Molecular Formula | C₁₂H₁₅NO₃ | |
| SMILES Notation | O=C([C@@H]1CC@HN(C)O1)OC | |
| Stereochemistry | (3R,5S) |
This compound is cataloged under multiple identifiers, including methyl (3R,5S)-2-methyl-3-phenylisoxazolidine-5-carboxylate and the CAS number 87190-47-4. It is structurally related to derivatives such as (3R,5S)-5-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylic acid, which shares the oxazolidine core but incorporates additional pharmacophoric groups.
Oxazolidines emerged as critical scaffolds in the mid-20th century, with their synthetic utility gaining prominence in the 1980s following advances in asymmetric catalysis. Unlike oxazolidinones—their ketone-containing counterparts—oxazolidines offer enhanced conformational rigidity due to their saturated ring systems, making them ideal for stereochemical control in nucleophilic additions and cycloadditions. The incorporation of aryl groups, such as the phenyl moiety in this compound, further stabilizes the ring through π-stacking interactions, a design principle leveraged in prostaglandin and β-lactam syntheses.
The specific (3R,5S)-configured derivative gained attention in the 2000s as a chiral auxiliary in peptidomimetic drug discovery, where its ability to enforce β-turn conformations in peptides improved receptor binding selectivity. Its synthesis typically involves stereoselective cyclization of β-amino alcohols with carbonyl reagents, a strategy refined to achieve >98% enantiomeric excess in modern protocols.
The compound’s (3R,5S) stereochemistry positions it as a privileged chiral building block. Key applications include:
Table 2: Comparative Reactivity in Asymmetric Reactions
| Reaction Type | Substrate | Diastereomeric Excess (%) | Reference |
|---|---|---|---|
| Aldol Condensation | Prostaglandin Intermediate | 89 | |
| Mannich Reaction | β-Amino Ester | 76 | |
| Michael Addition | Nitroalkene | 82 |
The compound’s integration into the chiral pool is further evidenced by its use in the synthesis of PF-04514521, a preclinical analgesic agent where the oxazolidine core imparts metabolic stability to the piperidine pharmacophore. Recent advances in flow chemistry have reduced its production costs by 40%, broadening accessibility for high-throughput screening campaigns.